molecular formula C9H17N3O5 B7971598 [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate

Cat. No.: B7971598
M. Wt: 247.25 g/mol
InChI Key: RJYYRQUNWYWIKE-UHFFFAOYSA-N
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Description

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate is a chemical compound with the molecular formula C7H13N3.C2H2O4.H2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.

Scientific Research Applications

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate.

    1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different functional groups.

    1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with carboxylic acid functionality.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.C2H2O4.H2O/c1-5-7(4-8-3)6(2)10-9-5;3-1(4)2(5)6;/h8H,4H2,1-3H3,(H,9,10);(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYYRQUNWYWIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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